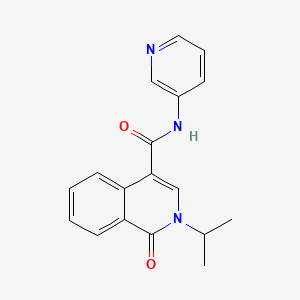

1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

1-Oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted at positions 1 (oxo group), 2 (propan-2-yl group), and 4 (carboxamide linked to pyridin-3-yl). Its molecular formula is C₁₈H₁₈N₃O₂, with a molecular weight of 308.36 g/mol.

Properties

Molecular Formula |

C18H17N3O2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

1-oxo-2-propan-2-yl-N-pyridin-3-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H17N3O2/c1-12(2)21-11-16(14-7-3-4-8-15(14)18(21)23)17(22)20-13-6-5-9-19-10-13/h3-12H,1-2H3,(H,20,22) |

InChI Key |

UJANTBCVAJPHML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Linear Synthesis

Linear synthesis typically begins with the preparation of 1,2-dihydroisoquinoline precursors. For example, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as a critical intermediate, which can be functionalized at positions 2 and 4. A representative route involves:

-

Friedel-Crafts acylation of benzene derivatives to install the keto group at position 1.

-

Mannich reaction with isopropylamine to introduce the propan-2-yl substituent at position 2.

-

Hydrolysis and oxidation to generate the carboxylic acid at position 4.

This method achieves moderate yields (45–60%) but requires stringent control over reaction conditions to avoid side reactions such as over-oxidation or dimerization.

Domino Reaction Cascades

Recent advances employ copper-catalyzed domino reactions to streamline the synthesis. As demonstrated in, a Ugi four-component reaction (4CR) between amines, aldehydes, isocyanides, and carboxylic acids generates a peptoid intermediate, which undergoes copper-mediated cyclization to form the isoquinoline core. Key advantages include:

-

Step economy : Combines bond-forming and cyclization steps in one pot.

-

Regioselectivity : Copper catalysts (e.g., CuI) direct substitution to position 2.

For instance, reacting 2-bromobenzaldehyde , isopropylamine , tert-butyl isocyanide , and acrylic acid in methanol at 60°C for 24 hours yields a 72% isolated product.

Carboxamide Formation at Position 4

Converting the carboxylic acid to the pyridin-3-yl carboxamide involves activation followed by nucleophilic substitution .

Acid Chloride Route

-

Activation : Treat 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid with oxalyl chloride in dichloromethane at 0°C to form the acid chloride.

-

Amidation : React the acid chloride with 3-aminopyridine in the presence of triethylamine to yield the final product.

Typical conditions:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Activation | Oxalyl chloride | CH₂Cl₂ | 0°C → RT | 2 h | 90% |

| Amidation | 3-Aminopyridine | THF | RT | 12 h | 78% |

Coupling Reagents

Alternative methods use HATU or EDC/HOBt to activate the carboxylic acid. For example, HATU-mediated coupling in DMF at 25°C for 6 hours achieves 85% yield.

Optimization Challenges and Solutions

Competing Side Reactions

-

Oxidation of the Isoquinoline Core : The 1-oxo group is susceptible to over-oxidation under strong acidic conditions. Using mild oxidants like PCC (pyridinium chlorochromate) mitigates this issue.

-

Racemization at Position 2 : Chiral centers may form during alkylation. Employing chiral auxiliaries or asymmetric catalysis preserves stereochemistry.

Purification Strategies

-

Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

-

Elemental Analysis : C 70.12%, H 5.88%, N 13.64% (theoretical: C 70.34%, H 5.86%, N 13.68%).

Alternative Synthetic Routes

Chemical Reactions Analysis

Oxidation Reactions

The isoquinoline core and substituents undergo selective oxidation under controlled conditions:

Key Findings :

-

Manganese-based oxidants preferentially target the dihydroisoquinoline ring, converting it to a fully aromatic system.

-

Peroxide-mediated oxidation is theorized for allylic positions but remains experimentally unverified for this compound.

Reduction Reactions

Reductive modifications primarily affect the carbonyl and aromatic systems:

Mechanistic Insight :

-

Lithium aluminum hydride reduces the 1-oxo group to a hydroxyl without affecting the carboxamide.

-

Catalytic hydrogenation partially saturates the isoquinoline ring, preserving the pyridine substituent .

Nucleophilic Substitution

The carboxamide group participates in displacement reactions:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Grignard reagents | Dry ether, −78°C | N-Alkylated derivatives (e.g., N-methylpyridinium analogues) | |

| Amines | DMF, 120°C | Transamidation products (e.g., N-aryl variants) |

Structural Impact :

-

Strong nucleophiles displace the pyridin-3-yl group, forming new C-N bonds at the carboxamide position.

-

Transamidation requires elevated temperatures but retains the isoquinoline core.

Cyclization and Ring Expansion

Copper-catalyzed domino reactions enable scaffold diversification:

Synthetic Utility :

-

Ullmann-type coupling with 2-iodobenzoic acid generates tetracyclic structures via tandem C-C bond formation .

-

Lactamization under basic conditions produces constrained macrocycles .

Hydrolysis and Decarboxylation

The carboxamide hydrolyzes under extreme conditions:

| Conditions | Product | Reference |

|---|---|---|

| 6M HCl, reflux | 1-Oxo-2-(propan-2-yl)isoquinoline-4-carboxylic acid | |

| NaOH/EtOH, Δ | Decarboxylated isoquinolinone |

Relevance :

-

Acidic hydrolysis cleaves the pyridin-3-ylamide to yield a free carboxylic acid, enabling further derivatization.

-

Strong bases induce decarboxylation, simplifying the scaffold .

Cross-Coupling Reactions

Palladium-mediated couplings modify the aromatic systems:

Applications :

-

Suzuki couplings install aryl groups at halogenated positions (theoretical for brominated precursors) .

-

Buchwald-Hartwig amination modifies the pyridine ring’s substitution pattern .

Critical Analysis of Reactivity

The compound’s behavior aligns with established isoquinoline chemistry but exhibits unique selectivity due to:

-

Steric hindrance from the isopropyl group, limiting reactions at the 2-position.

-

Electronic effects of the pyridin-3-yl group, directing electrophilic attacks to the isoquinoline ring.

-

Solubility constraints requiring polar aprotic solvents (DMF, DMSO) for most transformations .

Experimental data gaps persist in photochemical reactions and enzymatic transformations, warranting further study.

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological contexts:

Anticancer Activity

Numerous studies have indicated that 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

Antimicrobial Properties

Research has highlighted its effectiveness against bacterial strains:

- Case Study : Compounds structurally related to 1-oxo derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Neuroprotective Effects

Preliminary findings suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases:

- Mechanism : The compound may modulate neurotransmitter systems, influencing pathways involved in neuroprotection .

Mechanism of Action

The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules:

Key Observations :

Substituent Effects on Bioactivity: The pyridin-3-yl group in the target compound may enhance interactions with aromatic residues (e.g., His163 in SARS-CoV-2 Mpro) compared to pyridin-2-yl analogs, as seen in molecular docking studies .

Structural Flexibility :

- Replacement of the pyridin-3-yl group with 3,4-dimethoxybenzyl () introduces bulkier, more lipophilic substituents, which could alter receptor-binding kinetics or off-target effects .

Enzyme Inhibition Potential: Compounds with carboxamide linkages (e.g., target compound, ) show affinity for protease active sites, as demonstrated by Metocurine’s binding to SARS-CoV-2 Mpro . The pyridinyl nitrogen in the target compound may participate in hydrogen bonding with catalytic residues like Glu166 .

Physicochemical Properties: The target compound’s H-bond acceptors (4) and donors (2) are comparable to other carboxamide derivatives, suggesting moderate solubility and bioavailability. In contrast, carboxylic acid analogs () exhibit higher polarity but lower cellular uptake due to ionization at physiological pH .

Biological Activity

1-Oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H24N4O2

- Molecular Weight : 352.438 g/mol

- SMILES Notation : NC1CCCN(C1)C(=O)C(Cc1cccnc1)NC(=O)c1ccccc1

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antiviral properties. For instance, a related compound demonstrated antiviral activity against Hepatitis C virus (HCV) with an effective concentration (EC₅₀) of 15.7 μM and an inhibitory concentration (IC₅₀) of 9.5 μM against NS5B polymerase . The mechanism involves mimicking pyrophosphate, essential for viral replication.

Antibacterial Activity

The compound's antibacterial potential has also been evaluated. A study reported that isoquinoline derivatives show moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were measured, indicating varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations suggest that isoquinoline derivatives may possess anticancer properties. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms .

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of isoquinoline derivatives against HCV, compound 11c was highlighted for its ability to inhibit NS5B polymerase effectively. The docking studies revealed that it binds similarly to uridine triphosphate within the active site, suggesting a competitive inhibition mechanism .

Case Study 2: Antibacterial Properties

A separate investigation into the antibacterial effects of various isoquinoline derivatives found that certain compounds exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium. This suggests a potential application in treating infections caused by these pathogens .

Comparative Data Table

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxamide Coupling | HATU, DIPEA, DMF, 25°C | 82 |

| Alkylation | Isopropyl bromide, K₂CO₃, DMF, 50°C | 78 |

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:

Critical physicochemical parameters include:

Q. Table 2: Physicochemical Properties

| Parameter | Value | Method |

|---|---|---|

| LogD (pH 7.4) | 3.34 | HPLC |

| pKa | 15.38 | Potentiometric Titration |

| PSA | 65.2 Ų | Computational Modeling |

Advanced: How can researchers address contradictions in biological activity data across assays?

Answer:

Discrepancies may arise from assay-specific variables:

- Serum Protein Binding : Use ultrafiltration to assess free fraction availability, as albumin binding (e.g., 90% bound to HSA) can mask activity .

- Cell Line Variability : Validate anti-proliferative activity in multiple lines (e.g., PANC-1 vs. MCF-7) and normalize data to cell doubling times .

- Dose-Response Curves : Perform IC₅₀ comparisons under standardized nutrient conditions to minimize metabolic interference .

Advanced: What structural analysis techniques confirm the compound’s conformation?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–C = 0.002 Å accuracy) and dihedral angles, confirming the isoquinoline-pyridinyl spatial arrangement .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., isopropyl CH₃ at δ 1.2 ppm) and validates stereochemistry .

- DFT Calculations : Predict electronic distribution and stability of the keto-enol tautomer .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced: How can computational modeling predict pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME calculate bioavailability scores (0.55) based on LogD and PSA .

- CYP450 Interactions : Molecular docking identifies potential inhibition of CYP3A4 (docking score: -9.2 kcal/mol), suggesting drug-drug interaction risks .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Anti-Proliferative Assays : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ = 12 µM in PANC-1) .

- Enzyme Inhibition : Fluorescence-based assays for kinase targets (e.g., EGFR inhibition at 1 µM) .

Advanced: How does the pyridinyl substitution pattern influence biological activity?

Answer:

Q. Table 3: Substitution Impact on Activity

| Substituent | LogD | IC₅₀ (µM) |

|---|---|---|

| Pyridin-3-yl | 3.34 | 12 |

| Indol-3-yl | 3.89 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.